(5E)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 96260-93-4
Cat. No.: VC5059859
Molecular Formula: C22H19N3O4S2
Molecular Weight: 453.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96260-93-4 |
|---|---|
| Molecular Formula | C22H19N3O4S2 |
| Molecular Weight | 453.53 |
| IUPAC Name | (5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H19N3O4S2/c1-13-19(21(28)25(23(13)2)15-7-5-4-6-8-15)24-20(27)18(31-22(24)30)12-14-9-10-16(26)17(11-14)29-3/h4-12,26H,1-3H3/b18-12+ |
| Standard InChI Key | SZESRDLHBLPEJF-LDADJPATSA-N |
| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC(=C(C=C4)O)OC)SC3=S |
Introduction
Chemical Structure and Nomenclature
Structural Breakdown
The compound features a thiazolidin-4-one core (a five-membered ring containing sulfur and nitrogen) substituted with a 2-thioxo group, enhancing its electronic profile. At position 3, a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety is attached, introducing a pyrazole ring with methyl and phenyl substituents. Position 5 is occupied by a (4-hydroxy-3-methoxybenzylidene) group, a benzylidene derivative with hydroxyl and methoxy substituents at positions 4 and 3, respectively. The (5E) designation specifies the trans configuration of the double bond in the benzylidene fragment .
Molecular Formula and Weight
Comparative Structural Analysis
Table 1 contrasts this compound with a related analog lacking the methoxy group:
| Feature | This Compound | Analog (4-Hydroxy Substitution) |
|---|---|---|
| Benzylidene Substituents | 4-Hydroxy-3-methoxy | 4-Hydroxy |
| Molecular Formula | C₂₂H₁₉N₃O₄S₂ | C₂₁H₁₇N₃O₃S₂ |
| Molecular Weight | 453.53 g/mol | 423.51 g/mol |
| Key Structural Impact | Enhanced hydrophilicity | Reduced steric bulk |
The methoxy group introduces steric and electronic modifications, potentially altering solubility and target binding .
Synthesis and Characterization
Critical Reaction Parameters
Spectroscopic Characterization
Key data from analogous compounds :
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¹H NMR:
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δ 2.1–2.3 (s, 3H, CH₃ from pyrazole).
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δ 3.8 (s, 3H, OCH₃).
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δ 6.7–7.8 (m, aromatic protons).
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¹³C NMR:
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δ 167–170 ppm (C=O and C=S).
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Hypothetical Biological Activities
| Microbial Target | Analog MIC (µg/ml) | Proposed Mechanism |
|---|---|---|
| Staphylococcus aureus | 12.5–25 | Cell wall synthesis inhibition |
| Candida albicans | 25–50 | Ergosterol biosynthesis disruption |
The methoxy group may enhance membrane penetration, while the thioxo group coordinates microbial metalloenzymes .
Antioxidant Activity
In DPPH assays, analogs with hydroxyl groups show IC₅₀ values of 18–35 µM. The 4-hydroxy-3-methoxy substitution likely improves radical scavenging via resonance stabilization .
Computational Insights
Density Functional Theory (DFT)
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HOMO-LUMO Gap: ~4.2 eV (calculated for analog), indicating moderate reactivity .
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Dipole Moment: 5.6 Debye, suggesting polar interactions in biological systems .
Molecular Docking
Docking simulations with E. coli dihydrofolate reductase (PDB: 1DHF) predict:
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Binding Energy (ΔG): −8.2 kcal/mol (hypothetical).
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Key Interactions:
Future Research Directions
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